molecular formula C14H13N5O2S B2929803 Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate CAS No. 868968-19-8

Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate

Cat. No.: B2929803
CAS No.: 868968-19-8
M. Wt: 315.35
InChI Key: DVACOVQRJANGNP-UHFFFAOYSA-N
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Description

Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is characterized by its unique structure, which includes a pyridine ring fused with a triazole and pyridazine ring. The presence of these rings imparts significant biological and chemical properties to the compound, making it a subject of interest in various fields of scientific research.

Scientific Research Applications

Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has a wide range of applications in scientific research:

Future Directions

The future directions for this compound could involve further exploration of its diverse pharmacological activities, as well as the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate typically involves the reaction of pyridine-2-carboxylic acid hydrazide with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the triazolopyridazine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the triazolopyridazine core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is unique due to its specific combination of pyridine, triazole, and pyridazine rings, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

ethyl 2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2S/c1-2-21-13(20)9-22-12-7-6-11-16-17-14(19(11)18-12)10-5-3-4-8-15-10/h3-8H,2,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVACOVQRJANGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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